Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Insights : Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been studied for its crystal structure. This research revealed the structural composition, featuring a thiophene ring with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the stabilization of the crystal structure by hydrogen bonds were notable findings (Vasu et al., 2004).
Chemical Synthesis and Reactions
- Production of Thienopyrimidinones : Research has shown that Methyl 3-amino-2-thiophene carboxylate can react with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which further react with amines and hydrazines to yield thienopyrimidinones, providing insights into cyclization mechanisms and the activities of ester and imidate groups (B. Hajjem et al., 2010).
Biomedical Applications
Tumor-Selective Agents : A derivative, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, is identified as a prototype for tumor-selective agents. It selectively inhibits the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells, with a significant selectivity index. This indicates its potential as a selective anti-tumor agent (Joice Thomas et al., 2014).
Allosteric Modulators of the A1 Adenosine Receptor : The compound and its derivatives have been evaluated as allosteric enhancers for the A1 adenosine receptor, with certain derivatives exhibiting enhanced potency and efficacy compared to standard compounds. This suggests potential applications in modulating receptor responses (G. Nikolakopoulos et al., 2006).
Antimycobacterial Properties : Certain derivatives of Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate have shown significant activity against Mycobacterium tuberculosis, with some compounds being more potent than existing antimycobacterial drugs like Ethambutol and Ciprofloxacin. This highlights their potential as novel antimycobacterial agents (Radhika Nallangi et al., 2014).
Diverse Chemical Applications
- Synthesis of Azo Dyes : Derivatives of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related compound, have been synthesized and utilized to create azo dyes. These dyes exhibit good coloration and fastness properties on polyester, demonstrating the utility of such compounds in the dye and pigment industry (R. W. Sabnis & D. W. Rangnekar, 1989).
Synthesis of Novel Compounds
- Creating New Heterocyclic Systems : The reactions involving methyl 2-(bromomethyl)thiophene-3-carboxylates have led to the creation of new heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This demonstrates the potential of such compounds in developing novel chemical structures with diverse applications (M. S. Yagodkina-Yakovenko et al., 2018).
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMOTGFHOYIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373373 | |
Record name | methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350996-90-6 | |
Record name | methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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